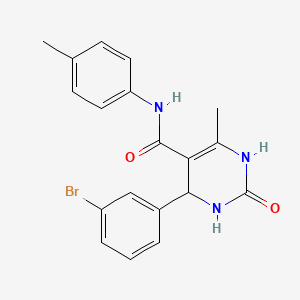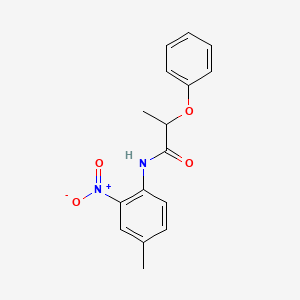![molecular formula C23H25ClN2O B4925914 [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol, also known as VU0463271, is a potent and selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4). It has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.
Mecanismo De Acción
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol acts as a positive allosteric modulator of the M4 receptor, which is primarily expressed in the striatum and cortex. It enhances the binding of acetylcholine to the receptor, resulting in increased receptor activity and downstream signaling. This leads to the modulation of dopamine release in the striatum, which is important for regulating motor function and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improved cognitive function, reduced drug-seeking behavior, and alleviation of symptoms of schizophrenia and Parkinson's disease. It has also been shown to modulate dopamine release in the striatum, which is important for regulating motor function and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the M4 receptor, which allows for more precise modulation of receptor activity. However, one limitation is that it may not be suitable for all experimental models, as its effects may vary depending on the specific disease or condition being studied.
Direcciones Futuras
Future research on [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other neuropsychiatric disorders. Additionally, studies could be conducted to investigate the long-term effects of this compound and its potential for developing tolerance or dependence. Finally, research could be conducted to identify other compounds with similar or improved efficacy and selectivity for the M4 receptor.
Métodos De Síntesis
The synthesis of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 8-hydroxyquinoline to form 4-(2-chlorobenzyl)-8-hydroxyquinoline. This intermediate is then reacted with piperidine and formaldehyde to yield this compound.
Aplicaciones Científicas De Investigación
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders. In preclinical studies, it has been shown to improve cognitive function, reduce drug-seeking behavior, and alleviate symptoms of schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-21-9-2-1-5-19(21)15-23(17-27)10-13-26(14-11-23)16-20-7-3-6-18-8-4-12-25-22(18)20/h1-9,12,27H,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOMOIRPRCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)

![1-(3-chloro-4-methylphenyl)-4-[(5-methyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B4925862.png)
![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)

![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)